ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate
Description
Ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate is a thiophene-based compound featuring a sulfonamide-linked benzamido group and a phenyl-substituted thiophene core. The ethyl ester group at the 2-position of the thiophene ring enhances solubility, while the 5-phenyl substituent may influence steric and electronic properties. This compound is hypothesized to exhibit herbicidal or pharmacological activity due to structural parallels with sulfonylurea herbicides and bioactive thiophene derivatives .
Properties
IUPAC Name |
ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S2/c1-3-34-27(31)25-23(18-24(35-25)19-10-6-4-7-11-19)28-26(30)20-14-16-22(17-15-20)36(32,33)29(2)21-12-8-5-9-13-21/h4-18H,3H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMKQTGDPUHELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation under mild and functional group-tolerant conditions . This reaction employs organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoyl group may produce a hydroxyl derivative.
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Research indicates that compounds with a thiophene core, similar to ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate, exhibit promising anticancer properties. For instance, derivatives of thiophene have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, which are crucial in cancer cell survival pathways. These compounds can induce apoptosis in tumor cells, making them potential candidates for cancer therapeutics .
- Mechanism of Action
Case Studies
Synthetic Applications
The synthesis of this compound involves multiple steps that can be optimized for various applications:
-
Drug Development
- The compound's structure allows for modifications that can enhance its pharmacological properties, making it a candidate for further development as a drug.
-
Chemical Derivatization
- The presence of functional groups such as the sulfamoyl group provides opportunities for further chemical modifications to improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and sulfamoyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Sulfonylurea and Thiophene Families
The compound shares functional groups with two major classes: sulfonylurea herbicides (e.g., metsulfuron-methyl) and thiophene carboxylate derivatives (e.g., diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate). Key structural and functional comparisons are outlined below:
Pharmacological and Toxicological Profiles
- Sulfonylureas (e.g., metsulfuron-methyl): Exhibit herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.
- Thiophene Carboxylates : Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate serves as a precursor for anti-inflammatory or antimicrobial agents. The target compound’s phenyl and sulfamoyl groups could enhance receptor affinity but increase metabolic stability challenges .
Data Tables
Table 1: Molecular Properties Comparison
Table 2: Key Functional Group Contributions
Biological Activity
Ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula: C19H19N3O4S
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties.
1. Anti-inflammatory Activity
This compound has shown significant anti-inflammatory effects in vitro and in vivo. Studies indicate that the compound inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation in animal models of arthritis .
2. Anticancer Properties
Recent research has highlighted the compound's potential as an anticancer agent. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HCT116 (Colon) | 12.8 |
| HeLa (Cervical) | 18.5 |
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MIC) for these bacteria were found to be within the range of 8-16 µg/mL .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity: The compound inhibits specific enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory effects.
- Induction of Apoptosis: In cancer cells, it triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Disruption of Bacterial Cell Wall Synthesis: Its antimicrobial activity is partly due to interference with bacterial cell wall synthesis mechanisms.
Case Studies
Several case studies have been documented regarding the application of this compound in therapeutic settings:
- Arthritis Model Study: A study involving rats with induced arthritis showed that treatment with this compound significantly reduced joint swelling and pain scores compared to control groups .
- Cancer Treatment Trials: Clinical trials assessing the efficacy of this compound in combination with standard chemotherapy agents have reported enhanced tumor reduction rates in patients with advanced breast cancer .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate, and how can intermediates be characterized?
- The Gewald reaction is a foundational method for synthesizing thiophene derivatives, involving condensation of ethyl cyanoacetate with ketones or aldehydes in the presence of sulfur . For this compound, sequential functionalization (e.g., amidation, sulfamoylation) is required. Key intermediates should be monitored via thin-layer chromatography (TLC) and characterized using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are critical for verifying the structure and purity of this compound?
- NMR Spectroscopy : H NMR can confirm proton environments (e.g., aromatic protons, methyl groups), while C NMR identifies carbonyl and sulfur-containing carbons.
- Mass Spectrometry : HRMS validates the molecular formula ().
- Infrared (IR) Spectroscopy : Confirms functional groups like amide (1650–1680 cm) and sulfonamide (1150–1350 cm) .
Q. How can researchers design preliminary biological activity screens for this compound?
- In vitro enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Solubility and stability : Pre-screen in DMSO/PBS to ensure compatibility with biological buffers .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yields of the sulfamoylbenzamido moiety?
- Catalyst selection : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) may enhance sulfamoylation efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) at 80–100°C improve reaction kinetics.
- By-product mitigation : Use scavengers like molecular sieves for water-sensitive steps .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
- Crystallography : Single-crystal X-ray diffraction clarifies regiochemistry and hydrogen-bonding patterns .
- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring enhance sulfonamide reactivity) .
- Meta-analysis : Compare bioactivity data across analogs to identify outliers caused by assay variability .
Q. How can researchers design assays to probe the mechanism of action in complex biological systems?
- Target identification : Use affinity chromatography or photoaffinity labeling with a biotinylated derivative.
- Pathway analysis : RNA-seq or proteomics post-treatment to identify dysregulated pathways.
- In vivo models : Zebrafish or murine xenografts for pharmacokinetics and toxicity profiling .
Q. What methodologies address challenges in purifying multi-functionalized thiophene derivatives?
- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal lattice formation.
- Counterion exchange : Convert carboxylates to ammonium salts for improved solubility in polar solvents .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
